1-Phenyl-3-azabicyclo[3.1.0]hexane
Description
Significance of the Azabicyclo[3.1.0]hexane Framework in Chemical Sciences
The 3-azabicyclo[3.1.0]hexane framework is a pivotal structural motif in the chemical sciences, recognized for its prevalence in biologically active molecules and its utility in synthetic chemistry. researchgate.netmdpi.comnih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org This bicyclic system, which features a nitrogen atom within a six-membered ring fused to a cyclopropane (B1198618) ring, imparts a unique three-dimensional geometry to molecules. cymitquimica.comnih.gov
The 3-azabicyclo[3.1.0]hexane core is a recurring feature in a variety of natural products and bioactive compounds. researchgate.netmdpi.comnih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org Its presence is often associated with significant biological activity, including antitumor and antibiotic properties. mdpi.com Notable examples of natural products containing this framework include Duocarmycin SA, Yatakemycin, and CC-1065, all of which exhibit their antitumor effects through DNA alkylation. mdpi.com The framework's inherent structural rigidity and defined stereochemistry are thought to be crucial for the specific molecular interactions that lead to their potent biological effects. nih.gov The study of these natural products has not only advanced our understanding of their biological mechanisms but has also spurred the development of synthetic methodologies to access this important scaffold. grc.org
In medicinal chemistry, the 3-azabicyclo[3.1.0]hexane ring system is often employed as a conformationally restricted isostere for the more flexible piperidine (B6355638) ring. bohrium.comrsc.org This strategic substitution can be advantageous in drug design for several reasons. By locking the molecule into a more rigid conformation, the entropic penalty upon binding to a biological target can be minimized, potentially leading to higher affinity and selectivity. baranlab.org The defined three-dimensional arrangement of substituents on the azabicyclo[3.1.0]hexane scaffold allows for a more precise probing of the binding pockets of receptors and enzymes. nih.gov This approach has been successfully utilized in the development of various therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and ligands for sigma receptors. semanticscholar.orgnih.gov The constrained nature of the bicyclic system provides a valuable tool for medicinal chemists to optimize the pharmacological properties of drug candidates. bohrium.com
The inherent value of the 3-azabicyclo[3.1.0]hexane framework in bioactive molecules has driven significant efforts towards its synthesis. researchgate.netnih.gov A variety of synthetic strategies have been developed, including intramolecular cyclopropanation of enynes, intermolecular cyclopropanation of unsaturated 5-membered N-heterocycles, and oxidative cyclization of allylamines. researchgate.net These methods provide access to a diverse range of substituted 3-azabicyclo[3.1.0]hexane derivatives, which serve as crucial intermediates in the synthesis of complex natural products and novel pharmaceutical agents. nih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-archives.org The development of enantioselective synthetic routes remains a key challenge and an active area of research, as the stereochemistry of the bicyclic core is often critical for biological activity. researchgate.net The versatility of this scaffold in allowing for various chemical modifications makes it a highly attractive building block in drug discovery programs. unife.it
Historical Context and Early Investigations of 1-Phenyl-3-azabicyclo[3.1.0]hexane
Early investigations into this compound derivatives were driven by the search for new therapeutic agents. In the late 1980s, analogs based on this compound-2,4-dione were synthesized and evaluated for their ability to selectively inhibit aromatase activity, an important target in the treatment of estrogen-dependent cancers. acs.org Later, in the early 2000s, a series of this compound derivatives were synthesized and investigated as potential ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. semanticscholar.org These studies reported the synthesis of the parent compound and a range of N-substituted derivatives, along with their binding affinities for σ1 and σ2 receptors. semanticscholar.org It was also noted that some of these compounds had been previously reported as non-narcotic analgesics and agents for treating depression and chemical dependencies, suggesting a potential link between these effects and sigma receptor interactions. semanticscholar.org Furthermore, research has explored the interactions of derivatives like 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPTPHIWQWOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 | |
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Phenyl 3 Azabicyclo 3.1.0 Hexane and Its Derivatives
Classical Synthetic Approaches
Traditional methods for constructing the 1-phenyl-3-azabicyclo[3.1.0]hexane core often rely on cyclization reactions of appropriately substituted precursors and the derivatization of existing azabicyclic frameworks.
Cyclization Reactions
A prevalent strategy for synthesizing the 3-azabicyclo[3.1.0]hexane ring system involves the intramolecular cyclization of functionalized cyclopropane (B1198618) precursors. One documented approach begins with racemic methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate. semanticscholar.org This starting material undergoes a reaction with sodium azide (B81097) to form an azido (B1232118) intermediate. semanticscholar.org Subsequent reduction of the azide and internal cyclization lead to the formation of a lactam, which is a direct precursor to the desired bicyclic amine. semanticscholar.org
Another effective method involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This tailor-made reaction for saturated aza[3.1.0]bicycles has proven efficient. mdpi.com For instance, the treatment of N-substituted vinyl cyclopropanecarboxamides with a strong base like potassium tert-butoxide in DMF can induce cyclization to yield the corresponding 3-azabicyclo[3.1.0]hexan-2-one derivatives. mdpi.com
The following table summarizes a representative intramolecular cyclization reaction:
| Reactant | Reagents | Product | Yield |
| 1-(4-chlorophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | tBuOK, 18-crown-6, DMF | 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one | 82% |
Data sourced from a study on base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com
Reductive cyclization offers another pathway to the this compound core. A key example involves the reduction of an azido intermediate, derived from methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate, using sodium hydrogentelluride (NaTeH). semanticscholar.org This reagent, prepared from tellurium and sodium borohydride, facilitates the reduction of the azide and subsequent internal cyclization to afford a lactam intermediate. semanticscholar.org This lactam can then be further reduced, for example with diborane (B8814927) in anhydrous THF, to yield the final this compound. semanticscholar.org
Derivatization from Related Azabicyclo[3.1.0]hexane Scaffolds
The 3-azabicyclo[3.1.0]hexane framework can be constructed through various methods, and subsequent derivatization can lead to the 1-phenyl substituted target. nih.gov For instance, intermolecular cyclization of 3-pyrrolines with metal carbenoids is a known method to form the basic bicyclic structure. nih.gov Further functionalization could then introduce the phenyl group at the desired position. Additionally, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported as a route to the core structure, which can then be chemically modified. nih.gov
Modern Catalytic Strategies
Contemporary synthetic chemistry has seen the rise of powerful transition metal-catalyzed reactions that provide efficient and often stereoselective access to complex molecular architectures like this compound.
Transition Metal-Catalyzed Reactions
Palladium catalysis has been instrumental in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. One notable example is the intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. nih.gov This process, catalyzed by a palladium(II) species, forges a new C-N bond and proceeds under mild conditions with oxygen as the terminal oxidant, offering a pathway to highly substituted aza[3.1.0]bicycles. nih.gov
Furthermore, a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes has been developed to access chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net This method is compatible with various nucleophiles and allows for the formation of multiple bonds and stereocenters in a single operation. researchgate.net
Rhodium-catalyzed reactions have also been employed. For instance, a Rh-alkylcarbene mediated intramolecular alkene cyclopropanation provides rapid access to azabicyclo[3.1.0]hexanes in good to high yields. researchgate.net
The following table provides examples of transition metal-catalyzed reactions for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold:
| Catalyst System | Reaction Type | Substrate | Product |
| Palladium(II) | Intramolecular aza-Wacker-type cyclization | Vinyl cyclopropanecarboxamides | Substituted 3-azabicyclo[3.1.0]hexan-2-ones |
| Rhodium(II) acetate | Intramolecular cyclopropanation | N-allyl enamine carboxylates | 3-azabicyclo[3.1.0]hexane derivatives |
| Copper | Intramolecular cyclopropanation | N-allyl enamine carboxylates | 3-azabicyclo[3.1.0]hexane derivatives |
This table summarizes general findings from reviews on transition-metal-catalyzed syntheses of 3-azabicyclo[3.1.0]hexane derivatives. nih.govresearchgate.netbohrium.com
Rhodium-Catalyzed Cyclopropanations and C-H Functionalization
Rhodium catalysts have proven to be highly effective in the synthesis of 3-azabicyclo[3.1.0]hexane systems. Dirhodium(II) catalysts, in particular, are utilized for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). researchgate.netnih.gov The choice of catalyst and subsequent hydrolysis conditions can selectively yield either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity and without the need for chromatographic purification. researchgate.netnih.gov For instance, specific dirhodium catalysts can favor the formation of cis-substituted cyclopropanes. thieme-connect.de
Furthermore, rhodium-catalyzed C-H functionalization presents a powerful tool for constructing these bicyclic systems. researchgate.net Detailed kinetic studies have shown that in the dirhodium-catalyzed reaction of aryldiazoacetates, the C-H functionalization step is rate-determining. nih.gov The efficiency of these reactions can be enhanced by using the hydrocarbon as the solvent and employing donor/acceptor carbenes with electron-withdrawing substituents on the aryl donor group. nih.gov Notably, the use of additives like N,N'-dicyclohexylcarbodiimide (DCC) has been found to significantly promote the reaction, leading to very high yields and enantioselectivities. nih.gov
A flexible two-step protocol for accessing substituted 3-azabicyclo[3.1.0]hexanes involves a tailored CpxRhIII catalyst that promotes the alkenyl C-H functionalization of N-enoxysuccinimides. researchgate.net This is followed by a rare cis-cyclopropanation of acrolein to produce disubstituted cis-cyclopropanes with high enantio- and diastereoselectivity. researchgate.net
Copper-Catalyzed Cyclization and Cycloadditions
Copper-catalyzed reactions offer another versatile route to 3-azabicyclo[3.1.0]hexane derivatives. One developed method involves a Michael addition of allylamines with allenes, followed by a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.net This approach yields potentially biologically active 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net
Asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes, catalyzed by a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, provides an effective method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. nih.govbeilstein-journals.org This strategy has been successfully applied to the synthesis of various spiro-fused derivatives. nih.gov
Another notable copper(I)-catalyzed reaction is the enyne oxidation/cyclopropanation, which allows for the modular synthesis of cyclopropane derivatives, including valuable cyclopropane-γ-lactams, with excellent diastereoselectivity. researchgate.net An enantioselective version of this reaction has also been developed using chiral copper catalysts. researchgate.net
Palladium-Catalyzed Asymmetric Cyclization/Cyclopropanation/Carbonylation
A mild and efficient method for accessing chiral 3-azabicyclo[3.1.0]hexanes involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.netresearchgate.netnih.gov This reaction is compatible with a variety of nucleophiles, including alcohols, phenols, amines, and water. researchgate.netresearchgate.netnih.gov A key feature of this transformation is the formation of three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters, along with a C-O or C-N bond, all with excellent regio- and enantioselectivities. researchgate.netresearchgate.netnih.gov The resulting products can be further functionalized to generate a diverse library of 3-azabicyclo[3.1.0]hexane frameworks. researchgate.netnih.gov
Palladium catalysis is also employed in the borylative cyclization and cyclopropanation of terminal alkyne-derived enynes, affording borylated bicyclic products in good yields. researchgate.net Additionally, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides provides access to conformationally restricted, highly substituted aza[3.1.0]bicycles. nih.gov This reaction proceeds through a typical aza-Wacker mechanism, forming a new C-N bond with oxygen as the terminal oxidant. nih.gov
Silver(I)-Catalyzed Oxidative Cyclopropanation
A simple and highly atom-economical method for the synthesis of functionalized 3-azabicyclo[3.1.0]hexane derivatives is the Silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. researchgate.netnih.govfigshare.com This reaction proceeds under air and allows for the formation of multiple chemical bonds in a single step. nih.govfigshare.com It is noteworthy for being free of external oxidants and achieving good to excellent yields, even on a gram scale. nih.govfigshare.com Preliminary studies suggest the involvement of an uncommon silver carbenoid intermediate in this process. nih.govfigshare.com
Another application of silver catalysis is the intramolecular cyclopropanation of prochiral alkyne-tethered cyclohexadienones, which utilizes perchloric acid as an external oxidant. researchgate.net This transformation leads to the formation of cyclopropane-fused tricyclic enones with high diastereoselectivity. researchgate.net
Gold-Catalyzed Oxidative Buchner-Type Cyclopropanation
Gold catalysis has enabled an unprecedented oxidative Büchner-type cyclopropanation, which facilitates the cycloisomerization of diynamides. researchgate.netacs.org By varying the substituents on the phenyl ring, a variety of fused N-heterocyclic products with complex structural skeletons can be obtained. researchgate.netacs.org This catalytic dearomatization approach converts readily available flat molecules into three-dimensional frameworks. acs.org
Gold-catalyzed cyclization/hydroboration of 1,6-enynes also provides a facile and atom-economical one-step access to bicyclo[3.1.0]hexane boranes under mild conditions. researchgate.net These products are stable in air and during chromatography, and the borane (B79455) moiety can undergo various subsequent transformations. researchgate.net
Iridium-Catalyzed Reductive Amination/Cyclization
A flexible two-step protocol for the efficient and selective synthesis of substituted 3-azabicyclo[3.1.0]hexanes utilizes an iridium catalyst. researchgate.net Following an initial rhodium-catalyzed step to form dicarbonyl cis-cyclopropanes, a Cp*IrIII catalyst is used for a completely diastereoselective cyclization in the presence of a wide range of primary amines. researchgate.net This step proceeds via an iterative aminative transfer hydrogenation. researchgate.net
Another enantioselective approach to 3-azabicyclo[3.1.0]hexanes is based on a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls. nih.gov
Organocatalytic and Metal-Free Approaches
While transition metal catalysis is predominant, metal-free organocatalytic processes have also been developed for the synthesis of 3-azabicyclo[3.1.0]hexanes. mdpi.com These methods often involve mechanisms similar to metal carbene processes. mdpi.com One such approach is a base-promoted intramolecular addition of alkenes to deliver conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.com This strategy is particularly effective for creating fused bicyclic compounds. mdpi.com
Photochemical Reactions for Azabicyclo[3.1.0]hexane Construction
A practical and efficient method for constructing the 3-azabicyclo[3.1.0]hexane framework involves the photochemical decomposition of pyrazoline intermediates. nih.govrsc.orgscispace.com This approach offers mild reaction conditions and accommodates a wide range of functional groups. nih.govrsc.org The synthesis begins with the reaction of commercially available maleimides with an in situ generated diazo compound, such as CF₂H(CH₃)CHN₂, to form a CHF₂-substituted pyrazoline. rsc.orgscispace.com This intermediate is then subjected to irradiation with a high-pressure mercury lamp, leading to the decomposition of the pyrazoline and the formation of the desired 3-azabicyclo[3.1.0]hexane ring system. scispace.com
The mechanism proposes that the photolysis of the pyrazoline initially forms a 1,3-biradical intermediate, which subsequently recombines to yield the cyclopropane ring as a mixture of diastereoisomers. scispace.com A key advantage of this protocol is the operational simplicity and the ability to isolate both trans and cis diastereoisomers using standard silica (B1680970) gel chromatography. rsc.orgscispace.com The reaction has been shown to be effective for a variety of N-substituted maleimides, providing the corresponding 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives in moderate to excellent yields. nih.gov For instance, the reaction with N-benzylmaleimide resulted in a 39% yield of the trans product and a 12% yield of the cis product. rsc.org The dicarbonyl groups of the resulting products can be subsequently reduced, for example with LiAlH₄, to afford the corresponding pyrrolidine (B122466) derivative without cleavage of the cyclopropane ring. scispace.com
Table 1: Synthesis of N-Substituted 3-azabicyclo[3.1.0]hexane-2,4-diones via Photochemical Reaction scispace.com
| N-Substituent of Maleimide | Total Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| Benzyl | 51 | 76:24 |
| Phenyl | 65 | 69:31 |
| 4-Fluorophenyl | 70 | 70:30 |
| 4-Chlorophenyl | 72 | 74:26 |
| 4-Bromophenyl | 72 | 73:27 |
| n-Propyl | 71 | 68:32 |
Advanced Stereoselective Synthesis of this compound Derivatives
The therapeutic potential of this compound derivatives is often linked to a specific stereoisomer. Consequently, the development of advanced stereoselective synthetic methods is of paramount importance. These methods aim to control the relative and absolute configuration of the multiple stereocenters within the bicyclic core.
Asymmetric Catalysis in 1,3-Dipolar Cycloaddition Reactions
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles represents one of the most efficient methods for constructing chiral poly-substituted pyrrolidines, which form the core of the 3-azabicyclo[3.1.0]hexane system. nih.gov Copper(I) catalysts, in particular, have demonstrated excellent capability in achieving high efficiency and asymmetric induction in these transformations. nih.gov
A notable example is the highly diastereo- and enantioselective desymmetrization of prochiral trisubstituted cyclopropenes using a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex to catalyze the 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This method allows for the direct synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives that possess five contiguous stereogenic centers, including two all-carbon quaternary centers. nih.govresearchgate.net The reactions proceed to give a single isomer in excellent yields (up to 99%) and with outstanding enantioselectivities (97% to >99% ee). nih.gov This transformation tolerates a variety of functional groups on the cyclopropene (B1174273), such as esters, nitriles, and amides. nih.govresearchgate.net
Another approach involves the reaction of a stable azomethine ylide, the protonated form of Ruhemann's purple, with various cyclopropenes. beilstein-journals.orgnih.gov These reactions can produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives with high diastereofacial selectivity, typically affording the product from the cycloaddition to the less-hindered face of the cyclopropene. beilstein-journals.orgnih.gov The use of chiral ligands like (R)-Fesulphos with CuI has also been successful in the catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines, yielding substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivity and enantioselectivity (up to 98% ee). rsc.org
Table 2: Asymmetric 1,3-Dipolar Cycloaddition for 3-Azabicyclo[3.1.0]hexane Synthesis nih.gov
| Azomethine Ylide Precursor | Cyclopropene Substituent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Glycine Ester | -CO₂Me, -Ph | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | 99 | 98 |
| Glycine Ester | -CO₂Et, -Ph | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | 98 | 97 |
| Glycine Ester | -CN, -Ph | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | 96 | >99 |
| Glycine Ester | -CONMe₂, -Ph | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | 88 | >99 |
| Alanine Ester | -CO₂Me, -Ph | Cu(CH₃CN)₄BF₄ / Ph-Phosferrox | 99 | >99 (as single diastereomer) |
Diastereoselective Control in Cyclopropanation and Cyclization
Achieving diastereoselective control is crucial for synthesizing specific isomers of 3-azabicyclo[3.1.0]hexane. A powerful strategy for this is the dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. nih.govacs.org By carefully selecting the rhodium catalyst and the subsequent reaction conditions, one can selectively form either the exo- or endo- diastereoisomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov
For example, using dirhodium(II) tetraacetate (Rh₂(OAc)₄) as the catalyst for the reaction between N-Boc-2,5-dihydropyrrole and ethyl diazoacetate primarily yields the exo-cyclopropane product. nih.gov In contrast, employing the bridged tetracarboxylate catalyst dirhodium(II) tetra(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂) favors the formation of the endo-isomer. nih.govacs.org Further control can be exerted during the hydrolysis of the resulting ester. Saponification of the mixed isomers with lithium hydroxide (B78521) (LiOH) followed by careful acidification can be used to selectively crystallize the desired exo- or endo-acid. nih.gov This methodology is practical for gram-scale synthesis without requiring chromatographic purification. nih.govacs.org
In addition to metal-catalyzed cyclopropanations, base-promoted intramolecular cyclization of vinyl cyclopropanecarboxamides has been shown to produce 3-azabicyclo[3.1.0]hexan-2-ones, although this method may result in a mixture of diastereomers. mdpi.com
Table 3: Diastereoselective Control in Dirhodium(II)-Catalyzed Cyclopropanation nih.govacs.org
| Catalyst | Substrate | Conditions | Yield (%) | Diastereomeric Ratio (exo:endo) | Predominant Isomer |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | N-Boc-2,5-dihydropyrrole | CH₂Cl₂, 40 °C | 66 | 2.3:1 | Exo |
| Rh₂(esp)₂ | N-Boc-2,5-dihydropyrrole | Toluene, 90 °C | 76 | 1:1.6 | Endo |
| Rh₂(OAc)₄ | N-Tosyl-2,5-dihydropyrrole | Telescoped Route | 72 (overall) | - | Exo-acid |
Enantioselective Access to Specific Stereoisomers
The synthesis of a single, specific enantiomer of a this compound derivative often requires highly specialized asymmetric methodologies. A modular and powerful approach involves an enantioselective palladium(0)-catalyzed C–H functionalization. acs.org This strategy uses a bench-stable diazaphospholane ligand to achieve a highly enantioselective cyclization of substrates bearing a cyclopropane ring, using trifluoroacetimidoyl chlorides as electrophiles. acs.org The resulting chiral ketimine intermediate can then react with a broad range of nucleophiles in a one-pot process. The fused cyclopropane ring ensures perfect diastereocontrol in these subsequent additions, enabling the rapid and modular construction of heavily substituted, enantiopure perfluoroalkylated 3-azabicyclo[3.1.0]hexanes. acs.org
Another strategy for enantioselective synthesis is the Pd-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This reaction can form three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivity. researchgate.net Furthermore, cooperative iridium/aluminum catalysis has been developed for the direct bridge-head C(sp³)-H borylation of the 3-azabicyclo[3.1.0]hexane scaffold. bohrium.com The use of a BINOL-based chiral aluminum catalyst in this system allows for the synthesis of enantioenriched alkylboronate products, which are versatile intermediates for further derivatization. bohrium.com
As previously mentioned, the copper-catalyzed 1,3-dipolar cycloaddition using chiral ligands like Ph-Phosferrox provides a direct route to highly enantioenriched 3-azabicyclo[3.1.0]hexanes with multiple stereocenters, often achieving enantiomeric excesses greater than 99%. nih.govresearchgate.net These advanced catalytic systems are instrumental in accessing specific stereoisomers that are crucial for developing targeted therapeutic agents.
Table 4: Selected Enantioselective Methods for 3-Azabicyclo[3.1.0]hexane Derivatives
| Methodology | Catalyst/Ligand System | Key Transformation | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| C-H Functionalization/Addition | Pd(0) / Diazaphospholane Ligand | Cyclization with trifluoroacetimidoyl chloride | Up to 98 | acs.org |
| 1,3-Dipolar Cycloaddition | Cu(I) / Ph-Phosferrox | Reaction of azomethine ylide and cyclopropene | 97 to >99 | nih.gov |
| Asymmetric Cyclization Cascade | Pd-Catalyst | Cyclization/cyclopropanation/carbonylation of 1,6-enynes | Excellent | researchgate.net |
| C-H Borylation | Iridium / Chiral Aluminum (BINOL-based) | Bridge-head C(sp³)-H borylation | Moderate | bohrium.com |
| 1,3-Dipolar Cycloaddition | CuI / (R)-Fesulphos | Reaction of iminoester with azirine | Up to 98 | rsc.org |
Structural and Stereochemical Characterization of 1 Phenyl 3 Azabicyclo 3.1.0 Hexane
Conformational Analysis of the Bicyclic Ring System
The 3-azabicyclo[3.1.0]hexane ring system is characterized by a high degree of conformational rigidity. The five-membered pyrrolidine (B122466) ring fused with the three-membered cyclopropane (B1198618) ring can adopt several conformations, primarily described as boat and chair forms. However, studies on various derivatives of this bicyclic system have shown a preference for a flattened boat conformation. acs.org This preference is a result of the geometric constraints imposed by the fused cyclopropane ring, which puckers the five-membered ring.
Computational studies, including MNDOC semiempirical calculations and Hartree-Fock (HF)/6-31G* calculations, have been employed to understand the correlation between dihedral angles and the degree of ring buckle in the 3-azabicyclo[3.1.0]hexane system. rsc.org These theoretical models, in conjunction with experimental data from NMR spectroscopy, have been crucial in elucidating the preferred conformations. For instance, in certain 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, 1H NMR spectroscopic studies have established the presence of a chair conformation for some diastereomers, while others were found to favor a boat conformation. rsc.orgrsc.org This indicates that the nature and orientation of substituents on the bicyclic core can significantly influence the conformational equilibrium.
In the context of proline-templated amino acids based on the 3-azabicyclo[3.1.0]hexane system, a flattened boat conformation is consistently observed for both monomeric and oligomeric residues. acs.org This conformation is supported by Nuclear Overhauser Effect (NOE) data, coupling constants, and molecular modeling. acs.org The puckering of the bicyclic system, although slight, has a direct impact on the torsional angle φ, a critical parameter in peptide structure.
Gas electron diffraction (GED) experiments, combined with quantum chemical simulations, on the related 6-phenyl-1,5-diazabicyclo[3.1.0]hexane have further confirmed the puckering motion of the five-membered ring, which is a characteristic feature of bicyclo[3.1.0]hexanes. bohrium.com
Table 1: Conformational Preferences of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound/System | Preferred Conformation | Method of Determination |
| Proline-templated amino acids based on the 3-azabicyclo[3.1.0]hexane system | Flattened boat | NMR (NOE, coupling constants), Molecular Modeling acs.org |
| endo-3-Methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives | Chair | 1H NMR Spectroscopy, X-ray Crystallography rsc.orgrsc.org |
| N-demethyl-endo-morpholino-3-azabicyclo[3.1.0]hexane derivatives | Boat | 1H NMR Spectroscopy rsc.orgrsc.org |
| 6-Phenyl-1,5-diazabicyclo[3.1.0]hexane | Puckered five-membered ring | Gas Electron Diffraction, Quantum Chemical Simulations bohrium.com |
Methodologies for Absolute Configuration Assignment
Determining the absolute configuration of chiral centers in 1-phenyl-3-azabicyclo[3.1.0]hexane and its analogs is crucial for understanding their structure-activity relationships. Several spectroscopic and crystallographic techniques are employed for this purpose.
Spectroscopic Techniques for Stereochemical Elucidation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of 3-azabicyclo[3.1.0]hexane derivatives. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides valuable information about the relative orientation of protons and substituents, which in turn helps in determining the conformation and stereochemistry of the molecule. acs.org For example, in the study of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, the stereochemistry was determined based on NMR spectroscopic analysis, where the spatial correlation between bridgehead protons and other protons was established. nih.gov The structures of spiro-fused 3-azabicyclo[3.1.0]hexanes have also been assigned based on NMR spectral analysis. mdpi.comnih.gov
X-ray Crystallography Studies of Related Azabicyclo[3.1.0]hexane Analogues
Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule. nih.gov For instance, the absolute configuration of (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane was determined by single-crystal X-ray analysis. nih.gov Similarly, the assignment of the absolute configuration of (1S, 5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was confirmed by a single crystal X-ray structure of its (S)-(+)-mandelic acid salt. google.com The crystal structure of various other azabicyclo[3.1.0]hexane derivatives has also been determined by X-ray crystallography, providing definitive proof of their stereochemistry. colab.wsgoogle.comacs.org In some cases, where direct crystallization of the target compound is challenging, the structure of a derivative or a salt is determined. google.com
Vibrational Circular Dichroism (VCD) and Optical Rotation (OR) Analyses
Vibrational circular dichroism (VCD) and optical rotation (OR) are powerful chiroptical techniques used to assign the absolute configuration of chiral molecules in solution. google.comgoogle.com The absolute configuration of optical isomers of this compound derivatives has been assigned using comparative VCD and OR analyses. google.comgoogle.com This involves comparing the experimental VCD spectrum and observed specific rotation to data derived from ab initio calculations for a reference compound with a known configuration. google.comgoogle.com For example, the configuration of (1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane was assigned by comparing its experimental VCD spectrum and specific rotation to the calculated data. google.com VCD has also been used to study the chiroptical properties of the parent 1-azabicyclo[3.1.0]hexane, where a prominent feature in the experimental spectrum was attributed to the wagging of the methine hydrogen. bas.bg
Factors Influencing Diastereoselectivity in Synthetic Routes
The synthesis of this compound and its derivatives often leads to the formation of diastereomers. Controlling the diastereoselectivity of these reactions is a key challenge and is influenced by several factors.
The choice of catalyst and reaction conditions plays a crucial role. In the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, the selection of the dirhodium(II) catalyst and subsequent hydrolysis conditions allows for the selective formation of either the exo- or endo-3-azabicyclo[3.1.0]hexanes with high diastereoselectivity. nih.gov Similarly, in the photochemical decomposition of pyrazolines to form 3-azabicyclo[3.1.0]hexane derivatives, the reaction can yield both trans and cis diastereomers, with the ratio depending on the specific substrates and conditions. vulcanchem.com
The nature of the reactants also significantly impacts diastereoselectivity. In the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, high diastereofacial selectivity is often observed. beilstein-journals.orgnih.gov The stereochemical outcome of the Simmons-Smith cyclopropanation can be controlled by the functional group at the C-alpha position, where chelation of the zinc reagent can direct the cyclopropanation to a specific face of the molecule. researchgate.net
Furthermore, in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, simple adjustments to the reaction conditions enabled the selective formation of either the pure cis or trans acid. researchgate.net Ab-initio calculations have been used to explain the observed cis selectivity in the initial step of this synthesis. researchgate.net
Table 2: Factors Influencing Diastereoselectivity in the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Synthetic Method | Factor | Influence on Diastereoselectivity |
| Dirhodium(II)-catalyzed cyclopropanation | Choice of dirhodium(II) catalyst and hydrolysis conditions | Selective formation of either exo or endo isomers. nih.gov |
| Photochemical decomposition of pyrazolines | Substrates and reaction conditions | Formation of both trans and cis diastereomers in varying ratios. vulcanchem.com |
| 1,3-Dipolar cycloaddition | Nature of azomethine ylide and cyclopropene (B1174273) | High diastereofacial selectivity. beilstein-journals.orgnih.gov |
| Simmons-Smith cyclopropanation | Functional group at C-alpha | Directs the cyclopropanation to a specific face via chelation. researchgate.net |
| Synthesis of substituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acids | Reaction conditions | Selective formation of cis or trans isomers. researchgate.net |
Chemical Reactivity and Derivatization of 1 Phenyl 3 Azabicyclo 3.1.0 Hexane
Reactions at the Bridgehead Nitrogen Atom (N-Alkylation and N-Functionalization)
The nitrogen atom at the 3-position of the 1-phenyl-3-azabicyclo[3.1.0]hexane scaffold is a key site for derivatization. As a secondary amine, it readily undergoes N-alkylation and N-acylation reactions, allowing for the introduction of a wide range of substituents. These modifications have been shown to be crucial for modulating the biological activity of these compounds. semanticscholar.org
Alkylation of the nitrogen can be achieved using various alkyl halides. For instance, reaction with 1-bromo-3-methylbut-2-ene in the presence of sodium bicarbonate yields the corresponding N-prenylated derivative. semanticscholar.org Similarly, treatment with other amines can lead to the formation of lactams, which can be subsequently reduced to the desired N-substituted products. semanticscholar.org The choice of the N-substituent can significantly influence the affinity and selectivity of these compounds for biological targets like sigma receptors. semanticscholar.org For example, while the parent secondary amine shows negligible interaction, introducing groups like propyl or 2-methyl-2-butene (B146552) leads to compounds with notable receptor affinity. semanticscholar.org
N-functionalization is not limited to alkylation. The nitrogen can be incorporated into various functional groups. For example, N-protected derivatives are common intermediates in the synthesis of more complex molecules. researchgate.net The choice of the protecting group can be critical for directing the stereochemical outcome of subsequent reactions. nih.gov
Table 1: Examples of N-Functionalization of this compound and Related Derivatives
| Starting Material | Reagent | Product | Reference |
| (±)-1-phenyl-3-azabicyclo[3.1.0]hexane | 1-bromo-3-methylbut-2-ene, NaHCO3 | (±)-3-(3-Methylbut-2-enyl)-1-phenyl-3-azabicyclo[3.1.0]hexane | semanticscholar.org |
| Amine derivative | Methyl bromoester | Lactam intermediate | semanticscholar.org |
| Lactam intermediate | Diborane (B8814927) | N-Substituted this compound | semanticscholar.org |
Transformations Involving the Cyclopropane (B1198618) Moiety
The cyclopropane ring in the 3-azabicyclo[3.1.0]hexane scaffold is a source of significant ring strain, making it susceptible to various transformations. These reactions often involve the opening or rearrangement of the three-membered ring, providing access to diverse molecular architectures.
One common transformation is the [3+2] cycloaddition reaction. Azomethine ylides can react with cyclopropenes to form the 3-azabicyclo[3.1.0]hexane skeleton. beilstein-journals.orgresearchgate.net This approach has been utilized to synthesize spiro-fused derivatives. beilstein-journals.org The reactivity of the cyclopropane moiety can also be harnessed for C-H functionalization. For instance, palladium-catalyzed C-H activation of the cyclopropane ring has been used to introduce various functional groups. acs.org
Furthermore, the cyclopropane ring can undergo ring-expansion reactions. For example, treatment of cyclopropanedicarboximides with carbon nucleophiles can lead to the formation of bicyclic dicarboximides. mdpi.com The inherent strain of the cyclopropane can also be exploited in tandem reactions, where an initial ring-opening is followed by a subsequent cyclization to generate more complex heterocyclic systems. researchgate.net
Modifications and Substitutions on the Phenyl Ring
The phenyl group at the 1-position of the scaffold offers another avenue for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring. The nature and position of these substituents can have a profound impact on the molecule's properties.
For instance, in the synthesis of 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes, various substitutions on the aromatic ring of a 1,3-indanedione starting material were explored. acs.org Dichloro- and difluoro-substituted derivatives were successfully prepared. acs.org The use of a 4-fluoro-substituted precursor led to a regioisomeric mixture. acs.org
Furthermore, the electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups, which can in turn influence the reactivity of the entire scaffold and its interaction with biological targets. The chemoselectivity of C-H bond activation between the cyclopropyl (B3062369) and aryl C-H bonds can be controlled by the choice of ligand in palladium-catalyzed reactions. acs.org
Table 2: Examples of Phenyl Ring Modifications in the Synthesis of 1-Azabicyclo[3.1.0]hexane Derivatives
| Starting Material Component | Resulting Substitution on Phenyl Ring | Product Yield | Reference |
| Dichloro-substituted 1,3-indanedione | Dichloro | 64% | acs.org |
| Difluoro-substituted 1,3-indanedione | Difluoro | 65% | acs.org |
| 4-Fluoro-substituted 2-keto-1,3-indandione | Fluoro (regioisomeric mixture) | 63% | acs.org |
| meta-Fluoro-substituted (1-azidovinyl)benzene | meta-Fluoro | 71% | acs.org |
| ortho-Substituted azide (B81097) | ortho-Substitution | 72% | acs.org |
| para-Substituted azide | para-Substitution | 74% | acs.org |
| ortho-Bromo-substituted azide | ortho-Bromo | 69% | acs.org |
| meta-Bromo-substituted azide | meta-Bromo | 68% | acs.org |
Ring-Opening and Rearrangement Pathways of the Azabicyclo[3.1.0]hexane Scaffold
The strained nature of the 3-azabicyclo[3.1.0]hexane system makes it prone to various ring-opening and rearrangement reactions, providing access to a range of other heterocyclic and carbocyclic structures. These transformations can be triggered by thermal, photochemical, or chemical means.
A notable rearrangement involves the conversion of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.0]hexane derivatives into polycyclic aminocyclobutane systems. The aziridine (B145994) ring within the bicyclic system can also undergo nucleophilic ring-opening. For example, photoelectrocyclization of N-alkylpyridinium salts can lead to 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl alcohols and ethers, which then undergo acid-catalyzed, stereoselective ring-opening with various nucleophiles to yield trans,trans-trisubstituted cyclopentenes. acs.org
Furthermore, ring-opening of the cyclopropane moiety can be achieved through various methods, including transition metal-induced transformations. researchgate.net These reactions often proceed through carbene or carbenoid intermediates. The specific reaction pathway and the resulting product are highly dependent on the reaction conditions and the nature of the substituents on the bicyclic core.
Strategies for Scaffold Diversification and Library Generation
The 3-azabicyclo[3.1.0]hexane scaffold serves as a valuable starting point for the generation of diverse chemical libraries for drug discovery and other applications. unife.it Several strategies have been developed to efficiently create a multitude of derivatives from this core structure.
One approach involves the use of multi-component reactions. For example, a one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with in situ generated azomethine ylides allows for the rapid assembly of spiro-fused 3-azabicyclo[3.1.0]hexanes. mdpi.com This method provides a high degree of structural diversity by varying the cyclopropene (B1174273), the carbonyl compound, and the amino acid used to generate the ylide.
Another powerful strategy is the functionalization of a common intermediate. Palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes can produce chiral 3-azabicyclo[3.1.0]hexanes that can be further functionalized to generate a library of derivatives. researchgate.net Similarly, enantioselective C-H functionalization of the cyclopropane ring, followed by nucleophilic addition to the resulting ketimine, allows for the modular and stereocontrolled synthesis of highly substituted 3-azabicyclo[3.1.0]hexanes. acs.org These approaches enable the systematic exploration of the chemical space around this privileged scaffold. unife.it
Theoretical and Computational Studies of 1 Phenyl 3 Azabicyclo 3.1.0 Hexane
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has been employed to elucidate the mechanisms of reactions involving the 3-azabicyclo[3.1.0]hexane framework. For instance, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide to form bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been studied using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org These calculations have shown that such reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-archives.org
Computational Modeling of Stereoselectivity and Reaction Pathways
Computational modeling has been instrumental in understanding the stereoselectivity observed in reactions involving 1-phenyl-3-azabicyclo[3.1.0]hexane and its derivatives. DFT calculations have been used to analyze the transition-state energies in the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with an azomethine ylide, providing a rationale for the experimentally observed high diastereofacial selectivity. beilstein-journals.orgbeilstein-archives.orgsemanticscholar.org The calculations indicated that the approach of the ylide to the cyclopropene occurs from the less sterically hindered side. beilstein-journals.org
Furthermore, computational methods have been used to assign the absolute configuration of chiral derivatives. The absolute configuration of (1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane was determined by comparing its experimental vibrational circular dichroism (VCD) spectrum and optical rotation with data calculated ab initio. google.com This assignment was further confirmed by single crystal X-ray analysis of a mandelic acid salt derivative. google.com
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of this compound derivatives influences their reactivity and biological activity. The conformationally restricted nature of the bicyclic system is thought to be a key factor in its interaction with biological targets. semanticscholar.orgresearchgate.net For example, derivatives of this compound have been synthesized as conformationally restricted analogs of 3-phenylpiperidines to probe their binding at sigma receptors. semanticscholar.orgresearchgate.net
The electronic properties of substituents on the phenyl ring and the nitrogen atom can significantly impact the molecule's interaction with monoamine transporters. psychiatryinvestigation.org Computational studies can predict how these substitutions will alter the electron distribution and, consequently, the binding affinity and selectivity for dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. psychiatryinvestigation.orgnih.govgoogle.com
Applications of 1 Phenyl 3 Azabicyclo 3.1.0 Hexane As a Chemical Building Block
Utilization in the Synthesis of Complex Polycyclic Structures
The inherent strain and reactivity of the cyclopropane (B1198618) ring within the 1-Phenyl-3-azabicyclo[3.1.0]hexane framework make it an attractive precursor for the construction of more elaborate polycyclic systems. acs.orgnih.gov Organic chemists have leveraged this feature to develop novel synthetic methodologies. For instance, intermolecular reactions involving derivatives of this scaffold can lead to the formation of multi-ring, spirocyclic, and highly functionalized compounds in a diastereoselective manner. acs.org These complex structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in highly specific ways.
One notable approach involves the reaction of 2-(2′-ketoalkyl)-1,3-indandiones or α,γ-diketo esters with (1-azidovinyl)benzenes, which, under transition-metal-free conditions, yields complex 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes. acs.org This method allows for the assembly of intricate molecular architectures with a wide range of functional groups. acs.org The resulting polycyclic compounds have shown promising preliminary biological activity, including cytotoxic effects against cancer cell lines. acs.org
Scaffold for Ligand Development in Receptor Binding Studies
The defined three-dimensional shape of the this compound core makes it an ideal template for designing ligands with high affinity and selectivity for various biological receptors. By modifying the substituents on the phenyl ring and the nitrogen atom, researchers can fine-tune the pharmacological properties of the resulting compounds.
Sigma Receptor Ligands and Their Structure-Activity Relationships
Derivatives of this compound have been extensively studied as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders. semanticscholar.orgdoaj.org These compounds serve as conformationally restricted analogs of 3-phenylpiperidines, another class of sigma receptor ligands. semanticscholar.org
Research has shown that the conformational rigidity of the this compound scaffold is not detrimental to sigma receptor affinity. semanticscholar.org In fact, many derivatives exhibit moderate to high affinity for both σ1 and σ2 receptor subtypes. semanticscholar.org Structure-activity relationship (SAR) studies have revealed key insights:
Substitution on the Nitrogen: The nature of the substituent on the nitrogen atom of the azabicyclo[3.1.0]hexane ring significantly influences binding affinity. While the secondary amine itself may not interact strongly, alkylation with groups like propyl or phenethyl can lead to compounds with high affinity. semanticscholar.org
Stereochemistry: The stereochemistry at the C-1 position, where the phenyl ring is attached, plays a crucial role in receptor affinity and selectivity. Dextrorotatory isomers have demonstrated higher affinity and selectivity for σ1 receptors compared to their levorotatory counterparts. semanticscholar.org
N-Substituent for Selectivity: The introduction of an N-phenethyl substituent has been shown to confer the highest selectivity for σ1 receptors. semanticscholar.org
| Compound | N-Substituent | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| (+)-14 | Propyl | 0.9 | - |
| (+)-15 | Butyl | 2.3 | - |
| (+)-18 | Phenethyl | - | - |
Monoamine Reuptake Inhibitor Analogues (e.g., Bicifadine (B1205413) and DOV 216,303 Scaffolds)
The this compound scaffold is the core structure of bicifadine (also known as DOV-220,075), a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.orgnih.govnih.gov Bicifadine, chemically named 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, was initially investigated as a non-opioid analgesic. wikipedia.orgnih.gov Its mechanism of action involves the inhibition of monoamine transporters, leading to increased levels of serotonin, norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft. nih.gov
The development of analogues based on the bicifadine and DOV 216,303 scaffolds has been an active area of research. These efforts aim to create compounds with improved potency, selectivity, and pharmacokinetic profiles for the treatment of depression and other central nervous system disorders. The rigid bicyclic core of this compound is crucial for maintaining the appropriate spatial orientation of the phenyl group and the amine function, which is essential for interaction with the monoamine transporters.
Enzyme Inhibitor Scaffolds (e.g., NIK Inhibitors, Histone Deacetylase Inhibitors)
The versatility of the this compound scaffold extends to its use in the design of enzyme inhibitors.
NF-κB Inducing Kinase (NIK) Inhibitors: A derivative of this compound has been identified as a key component of a potent and selective inhibitor of NF-κB Inducing Kinase (NIK). thieme-connect.comresearchgate.net NIK is a crucial enzyme in the non-canonical NF-κB signaling pathway, which is implicated in various immune and inflammatory diseases. The azabicyclo[3.1.0]hexanone motif within the inhibitor was found to improve metabolic stability while maintaining high potency against NIK. researchgate.net
Histone Deacetylase (HDAC) Inhibitors: The 3-azabicyclo[3.1.0]hexane framework has also been incorporated into inhibitors of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that play a critical role in gene expression, and their inhibitors have emerged as a promising class of anticancer agents. The rigid scaffold helps to position the necessary pharmacophoric elements for effective interaction with the active site of the enzyme.
Opioid Receptor Antagonists and Related Compounds
Structurally rigid analogues of 4-(3-hydroxyphenyl)piperidine (B9838) opioid receptor antagonists have been synthesized using the 3-azabicyclo[3.1.0]hexane core. nih.govresearchgate.net These conformationally constrained compounds provide valuable insights into the active conformation required for binding to opioid receptors.
Research in this area has shown that locking the 3-hydroxyphenyl group in an equatorial-like orientation within the bicyclic system can lead to potent opioid receptor antagonists. nih.gov For instance, an N-substituted 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane derivative demonstrated pure opioid receptor antagonist activity with high affinity for the μ, δ, and κ opioid receptors. nih.gov These findings suggest that the rigid 3-azabicyclo[3.1.0]hexane scaffold can effectively mimic the binding conformation of more flexible piperidine-based antagonists. nih.gov
| Receptor | Ke (nM) |
|---|---|
| μ (mu) | 0.48 |
| δ (delta) | 8.6 |
| κ (kappa) | 2.9 |
Antiviral Compound Scaffolds (e.g., against SARS-CoV-2)
The 3-azabicyclo[3.1.0]hexane moiety has been recognized as a key structural component in the design of inhibitors targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net The main protease is essential for viral replication, making it a prime target for antiviral drug development.
The bicyclic system of 3-azabicyclo[3.1.0]hexane can act as a conformational lock, providing a rigid framework for the design of potent inhibitors. nih.gov This "structural lock" concept has inspired the development of several series of SARS-CoV-2 Mpro inhibitors, including compounds that have demonstrated in vivo antiviral effects. nih.gov The incorporation of this scaffold can enhance the binding affinity and specificity of the inhibitors for the active site of the viral protease.
T-Type Calcium Channel Inhibitors
The rigid bicyclic structure of this compound serves as a valuable scaffold in the design of T-type calcium channel inhibitors, which are significant targets for conditions like neuropathic pain. Researchers have synthesized and evaluated a series of 3N-substituted azabicyclo[3.1.0]hexane derivatives for their potential to inhibit these channels. nih.gov
In one such study, a new series of compounds featuring various aryl groups, such as benzo[d]imidazole, isoxazole, and pyrazole, connected to the 3N-substituted-azabicyclo[3.1.0]hexane framework were developed. nih.gov Among these, derivatives that incorporated a 5-isobutyl-1-phenyl-pyrazole ring demonstrated significant and selective inhibition of T-type calcium channels. nih.gov Notably, compounds with hydrophobic substituents at the 3N-position of the azabicyclo[3.1.0]hexane ring showed strong in vitro effectiveness. nih.gov
Two specific compounds, designated 10d and 10e, were highlighted for their potent activity. nih.gov Compound 10d, chemically identified as 3-(3-benzoyl-3-azabicyclo[3.1.0]hexane-6-carboxamido) methyl-5-isobutyl-1-phenyl-1H-pyrazole, was found to be a potent inhibitor of T-type calcium channel activity. nih.gov These compounds also exhibited good metabolic stability and did not inhibit CYP450 enzymes. nih.gov The research indicated that these derivatives could effectively alleviate neuropathic pain in rat models. nih.govnih.gov
Table 1: T-Type Calcium Channel Inhibitory Activity of Selected Azabicyclo[3.1.0]hexane Derivatives
| Compound | Structure/Description | Key Findings | Citations |
|---|---|---|---|
| 10d | 3N-benzoyl-azabicyclo[3.1.0]hexane carboxamide derivative with a 5-isobutyl-1-phenyl-pyrazole ring. | Potent in vitro efficacy and T-type channel inhibition. Alleviated neuropathic pain in rats. | nih.govnih.gov |
| 10e | 3N-substituted azabicyclo[3.1.0]hexane carboxamide derivative with a 5-isobutyl-1-phenyl-pyrazole ring and a hydrophobic substituent at the 3N-position. | Potent in vitro efficacy and T-type channel inhibition. Alleviated neuropathic pain in rats. | nih.gov |
Development of Structure-Activity Relationship (SAR) Principles for Azabicyclo[3.1.0]hexane Derivatives
The development of structure-activity relationships (SAR) for azabicyclo[3.1.0]hexane derivatives is crucial for optimizing their therapeutic potential. SAR studies provide essential insights into how modifications to the chemical structure affect biological activity.
Key principles derived from SAR studies on this scaffold include:
Influence of Substituents: The nature and position of substituents on the azabicyclo[3.1.0]hexane ring system are critical determinants of biological activity and target selectivity. For instance, in the development of Neuropeptide Y (NPY) Y5 antagonists, modifications to the N-phenyl side chain were explored to optimize the molecule's activity. lookchem.com
Role of Stereochemistry: The stereochemistry of the azabicyclo[3.1.0]hexane core, particularly the exo and endo configurations, plays a significant role. The rigid [3.1.0] bicyclic linker dictates a specific orientation of substituents. lookchem.com Interestingly, for a series of NPY Y5 antagonists, both the endo and the corresponding exo isomers demonstrated low-nanomolar activity, indicating that in some cases, both configurations can be accommodated by the target receptor. lookchem.com
Conformational Restriction: The inherent rigidity of the azabicyclo[3.1.0]hexane structure is a key feature. This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability. nih.gov This principle was explored in the design of novel dipeptidyl peptidase-IV (DPP-IV) inhibitors, where conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives were introduced to the P(2) region of 2-cyanopyrrolidine-based compounds. nih.gov
Framework Modifications: The core azabicyclo[3.1.0]hexane structure itself can be compared to related scaffolds to understand its contribution to activity. For example, in a study on cytotoxic agents, spiro-fused cyclopropa[a]pyrrolizidine products generally showed better antiproliferative activity compared to their spiro-fused 3-azabicyclo[3.1.0]hexane counterparts. mdpi.com
These SAR principles guide medicinal chemists in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties for a range of biological targets, including opioid receptors and various enzymes. nih.govnih.gov
Table 2: Summary of SAR Principles for Azabicyclo[3.1.0]hexane Derivatives
| SAR Principle | Description | Example Application | Citations |
|---|---|---|---|
| Substituent Variation | Altering substituents at nitrogen and carbon positions significantly impacts binding affinity and selectivity. | Modification of the N-phenyl side chain in the development of NPY Y5 antagonists. | lookchem.com |
| Stereochemistry (Chirality) | The exo and endo isomeric forms can exhibit different biological activities, though both may be active in some cases. | Both endo and exo isomers of certain NPY Y5 antagonists showed low-nanomolar activity. | lookchem.com |
| Conformational Restriction | The rigid bicyclic structure enhances metabolic stability and binding affinity. | Used to develop novel DPP-IV inhibitors by incorporating the scaffold into existing compound classes. | nih.gov |
Future Directions and Emerging Research Avenues for 1 Phenyl 3 Azabicyclo 3.1.0 Hexane
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of 1-phenyl-3-azabicyclo[3.1.0]hexane and its derivatives is a primary focus of future research. While several synthetic strategies exist, many rely on harsh reagents, multi-step procedures, and produce significant waste. proquest.com Future efforts will be directed towards creating more sustainable and atom-economical routes.
Key areas of development include:
Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, improve safety, and facilitate scalability, making the synthesis of these compounds more amenable to industrial production. acs.org
Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives, such as water, ionic liquids, or bio-based solvents, is a critical aspect of sustainable synthesis. proquest.com The development of biodegradable surfactants can also aid in performing reactions in aqueous media. proquest.com
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis plays a pivotal role in the synthesis of complex molecules like this compound. Future research will focus on discovering and optimizing catalytic systems to achieve higher efficiency, stereoselectivity, and functional group tolerance. bohrium.com
Emerging trends in this area include:
Transition-Metal Catalysis: While rhodium and palladium catalysts have been effectively used, the exploration of catalysts based on more abundant and less toxic metals like copper, gold, and iridium is a growing area of interest. researchgate.netbohrium.com These catalysts can mediate novel cyclization and C-H activation reactions to construct the bicyclic framework. thieme-connect.com
Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of the cyclopropane (B1198618) ring and the phenyl substituent is crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities. acs.org
Photocatalysis and Electrocatalysis: These emerging fields offer green and efficient alternatives to traditional thermal methods, often proceeding under mild conditions with high selectivity. bohrium.com
| Catalyst System | Reaction Type | Key Advantages |
| Dirhodium(II) Catalysts | Intramolecular Cyclopropanation | High efficiency, can be used at low catalyst loadings. nih.govacs.org |
| Palladium(0) Catalysts | Enantioselective C-H Functionalization | Enables access to chiral, highly substituted derivatives. acs.org |
| Copper Catalysts | Intramolecular Oxidative Cyclization | Facile method for constructing the bicyclic core. researchgate.net |
| Gold Catalysts | Oxidative Büchner-type Cyclopropanation | Allows for the synthesis of diverse fused N-heterocyclic products. researchgate.net |
Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. unife.it For this compound, computational methods can accelerate the design and discovery of new derivatives with desired properties.
Future applications of computational chemistry in this field include:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to study reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and understand the electronic properties of the scaffold. beilstein-journals.org
Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, guiding the design of more potent and selective ligands.
Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing experimental data to predict the biological activity and physicochemical properties of new, virtual compounds, significantly reducing the time and cost of drug discovery.
Expansion of Scaffold Utility in Diverse Chemical and Materials Science Fields
While the primary application of the this compound scaffold has been in medicinal chemistry, its unique structural features suggest potential for use in other areas of chemical and materials science. dp.tech
Future research could explore its application in:
Organic Electronics: The rigid framework could be functionalized with electronically active groups to create novel organic semiconductors or light-emitting materials.
Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for transition metal catalysts, inducing stereoselectivity in a variety of chemical transformations.
Supramolecular Chemistry: The scaffold could be incorporated into larger molecular architectures to create novel host-guest systems or self-assembling materials.
The continued exploration of the this compound scaffold holds immense promise for scientific innovation. By embracing sustainable synthetic methods, exploring novel catalytic systems, leveraging the power of computational chemistry, and expanding its applications into new fields, researchers can unlock the full potential of this versatile and valuable chemical entity.
Q & A
Basic: What are the primary synthetic routes for 1-phenyl-3-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and stereoselectivity?
Answer:
The synthesis of this compound derivatives often involves:
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones under Pd catalysis to achieve high yields (70–90%) and diastereoselectivity. Temperature (30–80°C) and solvent choice (DMF, THF) critically influence reaction efficiency .
- Metal-catalyzed enyne cyclization : 1,5- or 1,6-enynes undergo cyclization using Ru or Pd catalysts to form the bicyclic core in a single step. Catalyst loading (5–10 mol%) and ligand selection (e.g., phosphines) modulate stereochemical outcomes .
- Borane-mediated ring closure : Diborane (B₂H₆) in THF reduces lactam intermediates to form the bicyclic amine. Reaction time (12–24 h) and anhydrous conditions are essential to prevent side reactions .
Basic: How is the structural configuration of this compound verified experimentally?
Answer:
Key techniques include:
- X-ray crystallography : Absolute configurations (e.g., 1R,5S in bicifadine) are resolved via single-crystal analysis, confirming stereochemistry at bridgehead carbons .
- NMR spectroscopy : - and -NMR detect ring strain and substituent effects. For example, bridgehead protons show characteristic splitting (δ 1.0–2.5 ppm, Hz) .
- Optical rotation : Enantiomers are distinguished by specific rotation values (e.g., for (+)-enantiomers), validated against racemic mixtures .
Advanced: How do structural modifications at the N-3 position affect sigma (σ) receptor binding affinity and selectivity?
Answer:
- Substituent size and lipophilicity : Bulky groups (e.g., adamantylmethyl) enhance σ1 affinity ( nM) by filling hydrophobic pockets, while smaller groups (e.g., methyl) reduce selectivity .
- Chirality : The (+)-(1R,5S) enantiomer of bicifadine shows 10-fold higher σ1 binding vs. the (–)-isomer, mimicking 3-phenylpiperidine pharmacophores .
- Methodological validation : Competitive binding assays using -pentazocine (σ1) and -DTG (σ2) on guinea pig brain membranes quantify . Non-specific binding is blocked with haloperidol (10 μM) .
Advanced: What strategies address stereoselective challenges in synthesizing cis/trans-2-substituted derivatives?
Answer:
- Chiral auxiliaries : Use of enantiopure bromoesters (e.g., methyl 2-(bromomethyl)-1-phenylcyclopropanecarboxylate) directs stereochemistry during alkylation .
- Kinetic vs. thermodynamic control : Prolonged reaction times favor thermodynamically stable trans isomers, while low temperatures (<0°C) trap cis configurations .
- Molecular modeling : DFT calculations (B3LYP/cc-pVTZ) predict transition-state geometries, guiding ligand design to minimize steric clashes .
Advanced: How can computational methods predict thermochemical properties of azabicyclohexane derivatives?
Answer:
- Combustion calorimetry : Measures standard molar enthalpy of formation (Δ) for crystalline derivatives (e.g., 6-phenyl-1,5-diazabicyclo[3.1.0]hexane) with precision (±2 kJ/mol) .
- Quantum chemical calculations : MP2/aug-cc-pVTZ optimizes equilibrium geometries and calculates ring-puckering potentials, validated against gas-phase electron diffraction (GED) data .
Advanced: How to resolve contradictions in pharmacological data for N-substituted analogs?
Answer:
- Receptor subtype cross-reactivity : N-Allyl analogs show σ2 off-target effects, necessitating dual radioligand assays (σ1: -pentazocine; σ2: -DTG + SKF10,047) .
- Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify N-dealkylation as a key inactivation pathway for N-hexyl derivatives .
- In vivo microdialysis : Compound 15 (triple reuptake inhibitor) shows brain/plasma ratios >4 in rats, confirming blood-brain barrier penetration despite low in vitro σ1 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
